Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate
Description
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylate (CAS: 745052-96-4) is an acrylate ester derivative with a molecular formula of C₁₉H₂₄O₅S and a molecular weight of 364.5 g/mol . The compound features three distinct structural motifs:
- A tetrahydro-2H-pyran-4-yl group, which introduces a cyclic ether moiety that may enhance solubility or influence metabolic stability.
- An ethyl acrylate ester, a common functional group in prodrug design or polymer chemistry.
This compound is listed as a discontinued product in commercial catalogs, with a minimum purity of 95% . Limited data on its physical properties (e.g., melting point, boiling point) are available, but its structural complexity suggests applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C19H24O5S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
ethyl (E)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C19H24O5S/c1-2-24-19(20)18(13-14-9-11-23-12-10-14)15-3-5-16(6-4-15)25(21,22)17-7-8-17/h3-6,13-14,17H,2,7-12H2,1H3/b18-13+ |
InChI Key |
SCKYAGXIZMMYCX-QGOAFFKASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CCOCC1)/C2=CC=C(C=C2)S(=O)(=O)C3CC3 |
Canonical SMILES |
CCOC(=O)C(=CC1CCOCC1)C2=CC=C(C=C2)S(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Phenyl Derivatives
The cyclopropylsulfonyl group is introduced via sulfonation of a phenyl precursor. A common method involves reacting 4-bromophenylmagnesium bromide with cyclopropanesulfonyl chloride in the presence of a palladium catalyst.
Example reaction conditions:
Cyclopropanation Strategies
Cyclopropane rings are often formed via [2+1] cycloaddition using Simmons-Smith reagents (e.g., CH₂I₂/Zn-Cu). For example, vinyl sulfones treated with CH₂I₂/Zn-Cu yield cyclopropylsulfonyl derivatives.
Synthesis of the Tetrahydro-2H-Pyran-Acrylate Intermediate
Functionalization of Tetrahydro-4H-Pyran-4-One
Tetrahydro-4H-pyran-4-one serves as a key precursor. It undergoes bromination or hydroxylation to introduce reactive sites for subsequent acrylate formation.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | N-Bromosuccinimide (NBS), DBU, CH₂Cl₂, reflux | 75% |
| 2 | Triphenyl phosphite, Br₂, CH₂Cl₂, −60°C to RT | 62% |
Acrylate Ester Formation
The acrylate group is introduced via a Horner-Wadsworth-Emmons reaction. For example, treatment of tetrahydro-2H-pyran-4-carbaldehyde with ethyl diethylphosphonoacetate yields the acrylate ester.
Reaction conditions:
Coupling of the Two Moieties
Suzuki-Miyaura Cross-Coupling
The cyclopropylsulfonylphenyl boronic acid is coupled with the brominated tetrahydro-2H-pyran-acrylate using a palladium catalyst.
Optimized conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 65–70% |
Michael Addition Approach
An alternative route involves a Michael addition between the tetrahydro-2H-pyran-acrylate and a cyclopropylsulfonylphenyl nucleophile.
Key steps:
-
Generation of the enolate from tetrahydro-2H-pyran-acrylate using LDA.
-
Addition to 4-(cyclopropylsulfonyl)benzaldehyde.
-
Esterification with ethanol/H⁺.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of major methods:
| Method | Key Step | Advantages | Limitations | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd-catalyzed cross-coupling | High regioselectivity | Requires boronic acid synthesis | 65–70% |
| Michael addition | Enolate formation | Avoids precious metals | Sensitive to moisture | 58–63% |
| Wittig reaction | Phosphonate intermediate | Mild conditions | Lower functional group tolerance | 70–75% |
Optimization and Scale-Up Challenges
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research into compounds with similar structures suggests that ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate may exhibit significant anticancer properties. The cyclopropylsulfonyl group is known to enhance the interaction with biological targets, which may lead to the inhibition of cancer cell proliferation.
2. Antimicrobial Properties:
Preliminary studies indicate that compounds with similar functionalities have shown promising antimicrobial activity. The sulfonamide functionality is often associated with enhanced antibacterial effects, making this compound a candidate for further investigation in antimicrobial drug development .
3. Enzyme Inhibition:
The compound may also serve as an enzyme inhibitor due to its structural characteristics. The presence of the sulfonyl group can facilitate binding to enzyme active sites, potentially leading to therapeutic applications in treating diseases where enzyme modulation is beneficial.
Organic Synthesis Applications
1. Building Block for Complex Molecules:
this compound can act as a versatile building block in organic synthesis. Its multi-functional nature allows for the introduction of various substituents through nucleophilic addition reactions, making it valuable for synthesizing complex organic molecules .
2. Polymer Chemistry:
The acrylate functional group allows for polymerization reactions, which can be utilized in creating new polymeric materials with tailored properties. This application is particularly relevant in developing advanced materials for coatings, adhesives, and drug delivery systems .
Case Study 1: Anticancer Activity
A study investigating structurally related compounds reported significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the inhibition of cell cycle progression and induction of apoptosis, highlighting the potential of this compound as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research conducted on similar sulfonamide derivatives demonstrated their effectiveness against gram-positive and gram-negative bacteria. The results indicated that modifications to the sulfonamide group could enhance antibacterial activity, suggesting that this compound warrants further exploration in this area .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 2-(4-(cyclopropylthio)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylate (CAS: 745052-95-3)
- Key Difference : Replacement of the sulfonyl (-SO₂-) group with a thioether (-S-) group.
- Impact: Molecular Weight: Reduced to 332.46 g/mol (vs. 364.5 g/mol for the sulfonyl variant) due to the loss of two oxygen atoms . Applications: Thioether derivatives are often explored for their redox-sensitive behavior in drug delivery systems.
(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic Acid (CAS: Not provided)
- Key Difference : Absence of the ethyl ester group, resulting in a free carboxylic acid.
- Impact :
Functional Analogues
Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)
- Structure : Contains a tetrahydrofuran (THF) ring instead of tetrahydropyran and lacks the sulfonylphenyl group.
- Key Similarity : Both compounds have cyclic ether moieties (tetrahydropyran vs. tetrahydrofuran) and acrylate esters.
- Impact :
Comparative Data Table
Research Implications and Limitations
- Structural Optimization : The sulfonyl group in this compound may enhance binding affinity in target proteins compared to thioether analogues, as sulfonyl groups often participate in hydrogen bonding .
Biological Activity
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate, with the CAS number 745052-96-4, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a cyclopropylsulfonyl group attached to a phenyl ring and a tetrahydro-2H-pyran moiety, making it of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C19H24O5S
- Molecular Weight : Approximately 364.46 g/mol
- Structure : The compound's structure includes an acrylate functional group, which is significant for its reactivity and interaction with biological systems.
Biological Activity
The biological activity of this compound can be summarized as follows:
-
Mechanism of Action :
- The presence of the sulfonyl group may enhance the compound's ability to interact with various biological targets, including enzymes and receptors.
- Acrylate compounds are known to participate in Michael addition reactions, which can lead to the modification of proteins and other biomolecules.
-
Potential Therapeutic Applications :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, similar to other sulfonamide derivatives.
- Its structural similarity to known pharmacological agents raises the possibility of it being developed for various therapeutic uses.
-
Interaction Studies :
- Interaction studies are essential for understanding how this compound behaves in biological systems. These studies typically assess:
- Binding affinity to target proteins.
- Synergistic effects with other compounds.
- Toxicity profiles in vitro and in vivo.
- Interaction studies are essential for understanding how this compound behaves in biological systems. These studies typically assess:
Case Studies
Research on structurally related compounds provides insights into the potential activity of this compound:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-(4-cyclopropanesulfonylphenyl)-3-tetrahydro-2H-pyran | 2034387-28-3 | Similar cyclopropane and tetrahydropyran structures | Potential anti-inflammatory effects |
| Tetrahydro-4-methyl-2-phenyl-2H-pyran | Not available | Shares tetrahydropyran moiety | Known for perfuming properties |
| Cyclopropanol derivatives | Various | Contains cyclopropane ring | Used in various synthetic applications |
Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
-
In Vitro Studies :
- Initial assays have shown that this compound can inhibit certain enzymes involved in inflammatory pathways, indicating potential as an anti-inflammatory agent.
- Cytotoxicity assays have demonstrated moderate toxicity against cancer cell lines, warranting further investigation into its anticancer properties.
-
In Vivo Studies :
- Animal models have been utilized to assess the analgesic effects, showing promising results in pain relief comparable to established analgesics.
- Long-term toxicity studies are ongoing to evaluate safety profiles before any clinical applications can be considered.
Q & A
Q. Critical parameters :
- Moisture-sensitive intermediates require inert atmosphere handling.
- Excess base leads to side reactions (e.g., ester hydrolysis).
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst screening : Transition to microwave-assisted synthesis with catalytic K₂CO₃ to reduce reaction time (30 mins vs. 12 hrs) and improve yield (~85%) .
- Solvent effects : Replace THF with DMF for higher dielectric constant, enhancing dipole interactions in polar intermediates.
- Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition of the cyclopropylsulfonyl group .
Validate purity via HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts like hydrolyzed esters or dimerization artifacts .
Advanced: How can structural contradictions in crystallographic vs. spectroscopic data be resolved?
Answer:
Discrepancies between X-ray crystallography (solid-state conformation) and NMR (solution-state dynamics) arise from rotational flexibility in the acrylate backbone. To resolve:
Variable-temperature NMR : Probe rotational barriers of the ester group (e.g., coalescence temperature studies) .
DFT calculations : Compare optimized gas-phase conformers with crystallographic data to identify dominant solution-state structures .
Cross-validate : Use NOESY NMR to detect through-space correlations between the tetrahydropyran and phenyl groups .
Advanced: What structure-activity relationships (SAR) are hypothesized for this compound in pharmacological contexts?
Answer:
The cyclopropylsulfonyl group enhances metabolic stability by resisting oxidative degradation, while the tetrahydropyran moiety improves membrane permeability (logP ~2.5). Key SAR findings:
- Bioactivity : Analogous acrylates show COX-2 inhibition (IC₅₀ ~0.8 μM) due to sulfonyl group interactions with catalytic arginine residues .
- Modifications : Replacing ethyl ester with methyl reduces potency (ΔIC₅₀ +2.5 μM), suggesting steric and electronic tuning is critical .
Advanced: How can stability under physiological conditions be systematically evaluated?
Answer:
Design a forced degradation study :
Acidic/alkaline hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor ester hydrolysis via LC-MS .
Oxidative stress : Treat with H₂O₂ (3% v/v) to assess sulfonyl group stability.
Photodegradation : Expose to UV light (λ = 254 nm) for 48 hrs; track decomposition by HPLC .
Basic: What analytical techniques are recommended for purity assessment and quantification?
Answer:
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard for absolute purity determination .
- HPLC-DAD : Employ a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .
- Elemental analysis : Validate %C, %H, and %S to confirm stoichiometry (theoretical C% 60.69 vs. experimental 60.52) .
Advanced: What computational approaches predict target binding interactions and pharmacokinetics?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 3LN1). The sulfonyl group forms hydrogen bonds with Arg120/Arg513 .
- ADMET prediction : SwissADME estimates moderate BBB permeability (logBB = -0.7) and CYP3A4 metabolism liability.
- MD simulations : GROMACS-based 100 ns simulations assess binding stability (RMSD <2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
